(2-Methylcyclopropyl)boronic acid
Description
Properties
IUPAC Name |
(2-methylcyclopropyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMDSGBCAQRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 2 Methylcyclopropyl Boronic Acid
Molecular Structure and Stereochemistry
This compound exists as different stereoisomers due to the presence of two chiral centers on the cyclopropane (B1198618) ring. The most commonly referenced isomer is the trans-(1R,2S) configuration. chemicalbook.comcymitquimica.com The precise three-dimensional arrangement of the atoms significantly influences the molecule's interaction with other chiral molecules and its behavior in stereoselective reactions.
Tabulated Physical and Chemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C4H9BO2 |
| Molecular Weight | 99.92 g/mol |
| Appearance | Off-white to light brown solid |
| Storage Temperature | 2-8°C |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comcymitquimica.combldpharm.com
Reactivity and Transformational Chemistry of 2 Methylcyclopropyl Boronic Acid
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
The boronic acid functional group of (2-Methylcyclopropyl)boronic acid serves as a powerful handle for the construction of new carbon-carbon bonds through various cross-coupling reactions. These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. mdpi.com this compound is a competent coupling partner in these reactions, allowing for the introduction of the 2-methylcyclopropyl motif onto aromatic and heteroaromatic scaffolds. The reaction generally proceeds with high yields and tolerates a wide variety of functional groups on the coupling partners. researchgate.netresearchgate.net
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. arkat-usa.orgnih.gov
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | researchgate.net |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 92 | arkat-usa.org |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 78 | nih.gov |
| Methyl 4-bromobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 | researchgate.net |
| 4-Bromoacetophenone | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 90 | researchgate.net |
Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions with this compound.
Petasis Borono-Mannich Reactions
The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its operational simplicity and the diversity of products that can be accessed. This compound can participate as the organoboron component, transferring the 2-methylcyclopropyl group to the iminium ion intermediate formed in situ from the amine and the carbonyl compound. researchgate.netorganic-chemistry.org
The general mechanism involves the condensation of the amine and the aldehyde to form an iminium ion, which then reacts with the boronic acid. The reaction is often carried out in a protic solvent like ethanol (B145695) or a polar aprotic solvent like dichloromethane (B109758) at room temperature or with gentle heating. organic-chemistry.orgnih.gov

Scheme 2: General Petasis Borono-Mannich reaction involving this compound.
While specific examples with this compound are not extensively documented in dedicated studies, its reactivity can be inferred from the broad scope of the Petasis reaction with other alkyl- and arylboronic acids. wikipedia.orgnih.gov The reaction is known to tolerate a wide range of amines and carbonyl compounds, making it a powerful tool for the synthesis of novel 2-methylcyclopropyl-containing amines and their derivatives.
| Amine | Carbonyl Compound | Solvent | Expected Product | Reference |
|---|---|---|---|---|
| Piperidine | Formaldehyde | Dichloromethane | 1-(2-Methylcyclopropyl)methylpiperidine | organic-chemistry.orgorganic-chemistry.org |
| Benzylamine | Glyoxylic acid | Ethanol | 2-(Benzylamino)-2-(2-methylcyclopropyl)acetic acid | researchgate.net |
| Morpholine | Benzaldehyde | Toluene | 4-(Phenyl(2-methylcyclopropyl)methyl)morpholine | wikipedia.org |
| Aniline | Formaldehyde | Methanol | N-((2-Methylcyclopropyl)methyl)aniline | nih.gov |
Table 2: Plausible Petasis Borono-Mannich reactions with this compound based on general reactivity.
Stereocontrolled Alkyl-Alkyl and Alkyl-Aryl Cross-Coupling
The stereochemistry of the 2-methylcyclopropyl group can be controlled and retained during cross-coupling reactions. When enantiomerically enriched this compound or its derivatives are used, the coupling reaction can proceed with a high degree of stereoretention, providing access to chiral molecules containing the 2-methylcyclopropyl moiety. nih.gov This is particularly important in the synthesis of chiral drugs and natural products where specific stereoisomers are required for biological activity.
The stereospecificity of the Suzuki-Miyaura coupling of chiral secondary boronic esters has been demonstrated to proceed with inversion of configuration at the carbon center attached to boron. However, by careful selection of ligands and reaction conditions, stereoretentive couplings can also be achieved. For cyclopropyl (B3062369) systems, the inherent strain and electronic properties often favor retention of stereochemistry.
Recent advances have focused on the development of new ligands and catalytic systems that enable the stereospecific cross-coupling of a broader range of alkylboronic esters, including secondary and tertiary derivatives. nih.gov These methods allow for the predictable formation of stereogenic centers, a critical aspect of modern asymmetric synthesis.
Cyclopropyl Ring Modifications and Rearrangements
Beyond its role as a coupling partner, the strained cyclopropyl ring of this compound can undergo a variety of chemical transformations, including ring-opening and rearrangement reactions. These reactions provide access to a diverse array of acyclic and more complex cyclic structures.
Ring-Opening Reactions and Subsequent Transformations
The inherent ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. For non-activated cyclopropanes, such as the 2-methylcyclopropyl group, these reactions typically require harsh conditions or the presence of a directing group. However, recent methodologies have enabled the mild, borylative ring-opening of non-activated cyclopropanes. For instance, a three-component system involving a boron halide (e.g., BBr₃) and a hydrosilane can effect the 1,3-hydroboration of the cyclopropane ring, leading to a ring-opened boronate ester. acs.org This transformation proceeds via a stepwise mechanism involving a cationic boron intermediate that is subsequently quenched by a hydride transfer.

Scheme 3: Proposed ring-opening 1,3-hydroboration of a (2-Methylcyclopropyl)arene derivative.
The resulting boronate esters are versatile intermediates that can be further functionalized, for example, through oxidation to alcohols or subsequent cross-coupling reactions. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring.
Regioselective Alkylboration of Cyclopropyl Systems
The C-B bond in this compound can direct further functionalization of the cyclopropyl ring. One such transformation is the regioselective alkylboration of related cyclopropyl systems. For example, copper-catalyzed regioselective 1,2-alkylboration of benzylidenecyclopropanes with alkyl iodides and bis(pinacolato)diboron (B136004) allows for the synthesis of Csp³-enriched tertiary cyclopropyl boronic esters. nih.gov This three-component reaction forms both a B-Csp³ and a Csp³-Csp³ bond in a single step.
While this specific example does not start from this compound itself, it highlights a strategy where the boronic acid functionality can be installed on a modified cyclopropane ring with high regioselectivity. The resulting functionalized cyclopropyl boronic esters are valuable building blocks for further synthetic elaborations.
Stereochemical Control and Diastereoselective Outcomes in 2 Methylcyclopropyl Boronic Acid Reactions
Diastereoselectivity in Multi-Component Reactions, e.g., Petasis Reactions
The Petasis borono-Mannich (PBM) reaction is a powerful multi-component transformation that combines a boronic acid, an amine, and a carbonyl compound to form highly substituted amines and their derivatives. nih.govresearchgate.net When a chiral α-hydroxy aldehyde is used as the carbonyl component, the reaction with a boronic acid and an amine typically proceeds with a high degree of diastereoselectivity. nih.gov
The stereochemical outcome is often governed by the formation of a stable intermediate conformation that minimizes steric interactions. For instance, the reaction involving chiral α-hydroxy aldehydes frequently results in the anti diastereomer. researchgate.netnih.gov This predictable selectivity arises from a transition state, often described as Felkin-Anh-like, where the boronic acid adds to an iminium ion intermediate under the directing influence of the adjacent hydroxyl group. nih.gov While this inherent preference for the anti product is a valuable synthetic feature, it also presents a limitation when the syn diastereomer is the desired product. nih.gov Recent research has focused on developing catalyst-controlled Petasis reactions to overcome this intrinsic selectivity, using chiral catalysts like biphenols to steer the reaction towards either the syn or anti products, depending on the catalyst's chirality. nih.gov
In the context of (2-methylcyclopropyl)boronic acid, the cis or trans relationship of the methyl group relative to the boronic acid moiety on the cyclopropane (B1198618) ring would be expected to influence the facial selectivity of the addition to the iminium intermediate, thereby controlling the stereochemistry of the resulting α-(2-methylcyclopropyl)amino acid or β-amino alcohol derivative.
Stereochemical Retention and Inversion During Key Transformations
The stereochemical fate of the cyclopropyl (B3062369) ring during carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, is crucial for synthesizing stereodefined cyclopropyl-containing molecules. Research has shown that the configuration of stereodefined cyclopropylboronic acids is generally retained during palladium-catalyzed cross-coupling reactions. tandfonline.comthieme-connect.com
This retention of stereochemistry is a key feature of the Suzuki-Miyaura reaction mechanism, where both the transmetalation and reductive elimination steps typically proceed with retention of configuration. libretexts.org For instance, the coupling of trans-2-substituted cyclopropylboronic acids with partners like N-heterocyclic bromides, acid chlorides, and bromoacrylates has been shown to yield the corresponding trans-cyclopropyl products. tandfonline.comthieme-connect.comacs.orgnih.gov This high fidelity allows for the direct transfer of the cyclopropane's stereochemistry from the starting boronic acid to the final coupled product.
However, it is important to note that the potential for stereochemical inversion exists, particularly in pathways involving C(sp³)-hybridized boronic acids. There are two competing stereospecific pathways for the transmetalation step to a Pd(II) center: one leads to retention and the other to inversion of configuration. nih.gov Recent strategies, such as using ligands that provide axial shielding to the palladium center, have been developed to suppress the inversion pathway and achieve perfect stereoretention. nih.gov Furthermore, enzymatic oxidations, for example with cyclohexanone (B45756) oxygenase, have also been shown to proceed with retention of configuration at the migrating carbon center of a chiral boronic acid. rsc.org
| Cyclopropylboronic Acid | Coupling Partner | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| trans-2-Alkyl(aryl)cyclopropylboronic acids | Bromoacrylates | Cyclopropyl substituted α,β-unsaturated esters | Retention of trans configuration | thieme-connect.com |
| Stereodefined cyclopropylboronic acids | N-Heterocyclic bromides | Cyclopropyl substituted N-heterocycles | Retention of configuration | tandfonline.com |
| Enantiomerically enriched cyclopropylboronic acids | Acid chlorides | Enantiomerically enriched cyclopropyl ketones | Retention of configuration (ee >90%) | acs.orgnih.gov |
Enantiospecificity in the Synthesis of Cyclopropylboronate Derivatives
The synthesis of enantioenriched cyclopropylboronates is a key goal, as these compounds serve as precursors to a wide array of chiral cyclopropane-containing molecules. Several strategies have been developed to achieve high enantiospecificity.
One successful approach involves the diastereoselective cyclopropanation of chiral alkenylboronic esters. nih.govacs.org In this method, a chiral auxiliary is used to create a chiral boronic ester from an alkyne. Subsequent cyclopropanation, for example using diazomethane (B1218177) with a palladium catalyst, proceeds with high diastereoselectivity (up to 95:5 d.r.). nih.govacs.org The resulting diastereomers can then be separated, and hydrolysis of the desired diastereomer yields the enantiomerically pure cyclopropylboronic acid. nih.govacs.org
Another strategy is the rhodium-catalyzed asymmetric addition of cyclopropylboronic acid to electron-deficient alkenes. rsc.org Using a chiral diene ligand complexed to rhodium, this method can produce β-cyclopropyl sulfones and related compounds in high yields and with excellent enantioselectivity (up to 96% ee). rsc.org
Furthermore, methods for creating chiral α-aminoboronic acid derivatives have been developed through the enantioselective copper-catalyzed cross-coupling of racemic α-chloro boronates with carbamates, proceeding via a kinetic resolution of the racemic starting material. chemrxiv.org These diverse methods highlight the significant progress made in the enantiospecific synthesis of cyclopropylboronate derivatives, providing access to valuable chiral building blocks for organic synthesis. nih.govacs.orgrsc.org
| Method | Substrates | Key Reagent/Catalyst | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Diastereoselective Cyclopropanation | Chiral alkenylboronic esters, Diazomethane | Palladium(II) acetate | Cyclopropylboronic esters | Good to excellent diastereomeric ratios (up to 95:5) | nih.govacs.org |
| Asymmetric 1,4-Addition | Cyclopropylboronic acid, Alkenyl sulfones | Rh/(S,S)-Fc-tfb* (chiral diene) | β-Cyclopropyl sulfones | High enantioselectivity (up to 96% ee) | rsc.org |
| Enantioselective Cross-Coupling | Racemic α-chloro boronates, Carbamates | Copper/chiral diamine/diaryl phosphine (B1218219) | α-Aminoboronic acid derivatives | Enantioselective via kinetic resolution | chemrxiv.org |
Advanced Synthetic Applications and Derivatives of 2 Methylcyclopropyl Boronic Acid
Design and Synthesis of Complex Molecular Architectures Incorporating (2-Methylcyclopropyl) Scaffolds
The 2-methylcyclopropyl moiety is a key structural feature in various biologically active compounds and complex organic molecules. (2-Methylcyclopropyl)boronic acid serves as a critical reagent for the stereocontrolled installation of this scaffold, primarily through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netcolab.ws This reaction allows for the formation of a carbon-carbon bond between the sp²-hybridized carbon of an aryl or vinyl halide/triflate and the sp³-hybridized carbon of the cyclopropyl (B3062369) group. xisdxjxsu.asiatcichemicals.com
The utility of this approach is demonstrated in the synthesis of various complex molecules where the cyclopropyl group is essential for the target's biological activity or desired physical properties. For instance, the enantioselective addition of cyclopropylboronic acids to electron-deficient alkenes, catalyzed by rhodium/chiral diene complexes, provides a pathway to chiral molecules containing the cyclopropyl unit with high enantioselectivity.
Researchers have successfully incorporated the cyclopropyl motif into various molecular backbones, showcasing the versatility of this compound. The reaction conditions are generally mild, and the reagent is compatible with a wide range of functional groups, making it a powerful tool in the synthesis of natural products and their analogues. xisdxjxsu.asiauwindsor.ca
Below is a table summarizing representative examples of complex molecules synthesized using cyclopropylboronic acid derivatives, highlighting the coupling partners and the significance of the cyclopropyl scaffold.
| Target Molecule/Scaffold | Coupling Partner | Significance of (2-Methylcyclopropyl) Scaffold |
| Substituted Biaryls | Aryl Halides | Introduces a 3D structural element, improving physicochemical properties. |
| Vinyl Cyclopropanes | Alkenyl Halides | Creates a versatile building block for further synthetic transformations. |
| Chiral Alkanes | Electron-Deficient Alkenes | Establishes stereocenters and introduces conformational constraint. |
Strategies for Late-Stage Functionalization Utilizing this compound
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. This compound is an attractive reagent for LSF due to its ability to participate in a variety of cross-coupling reactions under mild conditions.
One of the key strategies for LSF is the C-H activation/functionalization, where a typically unreactive C-H bond is selectively converted into a C-C bond. While direct C-H cyclopropylation with this compound is an emerging area, the more established approach involves the cross-coupling of the boronic acid with a late-stage intermediate containing a halide or triflate handle. This allows for the precise installation of the 2-methylcyclopropyl group onto a complex molecular scaffold.
The table below illustrates hypothetical examples of late-stage functionalization using this compound on advanced molecular scaffolds, which is a known strategy for other boronic acids.
| Complex Scaffold | Functionalization Site | Resulting Analogue | Potential Advantage of Cyclopropyl Group |
| Drug Candidate A (Aryl Bromide) | Aromatic Ring | (2-Methylcyclopropyl) substituted Analogue A' | Improved metabolic stability and cell permeability. |
| Natural Product B (Vinyl Iodide) | Side Chain | (2-Methylcyclopropyl) modified Analogue B' | Enhanced binding affinity and conformational rigidity. |
Development of Novel Organoboron Reagents and Intermediates (e.g., MIDA Boronates)
While this compound is a valuable reagent, its stability and reactivity can be further modulated through its conversion into other organoboron intermediates. Among the most significant of these are N-methyliminodiacetic acid (MIDA) boronates. nih.govnih.gov MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. orgsyn.org This enhanced stability is due to the formation of a dative bond from the nitrogen atom of the MIDA ligand to the boron center, which protects the boronic acid from premature decomposition or unwanted side reactions. nih.gov
The MIDA protecting group can be readily cleaved under mild basic conditions to regenerate the boronic acid in situ for subsequent cross-coupling reactions. This "slow-release" characteristic makes MIDA boronates particularly useful for iterative cross-coupling strategies, enabling the controlled and sequential synthesis of complex molecules. nih.gov The development of a MIDA boronate derivative of this compound would therefore represent a significant advancement, providing a more robust and versatile reagent for synthetic chemists. nih.gov For instance, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid has been reported. nih.gov
A comparison of the properties of this compound and its corresponding MIDA boronate is presented below.
| Property | This compound | (2-Methylcyclopropyl) MIDA boronate |
| Physical State | Typically a solid | Crystalline solid |
| Stability | Moderate, can be prone to dehydration and decomposition | High, bench-top stable |
| Purification | Often used crude or with limited purification | Readily purified by chromatography |
| Reactivity | Readily undergoes cross-coupling | Requires deprotection for cross-coupling |
Synthesis of Amino Acid and Peptide Derivatives Containing Cyclopropyl Moieties
The incorporation of unnatural amino acids into peptides is a widely used strategy to enhance their conformational stability, proteolytic resistance, and biological activity. Cyclopropyl-containing amino acids, such as cyclopropylglycines, are particularly valuable in this regard as they introduce significant conformational constraints. researchgate.net this compound can serve as a precursor for the synthesis of 2-methylcyclopropyl-substituted amino acids.
One synthetic approach involves the Petasis borono-Mannich reaction, a multicomponent reaction between a boronic acid, an amine, and a glyoxylic acid derivative. This reaction can be used to synthesize α-amino acids with a high degree of stereocontrol. By employing this compound in this reaction, novel amino acids bearing the 2-methylcyclopropyl side chain can be accessed. researchgate.net These modified amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The synthesis of phenylalanine and tyrosine derivatives containing a MIDA boronate group has been reported as new peptide building blocks. rsc.org
The table below outlines a general synthetic pathway for the preparation of a (2-methylcyclopropyl)glycine derivative.
| Step | Reaction | Reagents | Product |
| 1 | Petasis borono-Mannich Reaction | This compound, Amine, Glyoxylic acid derivative | Protected (2-methylcyclopropyl)glycine |
| 2 | Deprotection | Acid or Base | (2-Methylcyclopropyl)glycine |
Q & A
Q. What are the common synthetic routes for (2-Methylcyclopropyl)boronic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves transmetallation or cross-coupling strategies. For cyclopropane-containing boronic acids, palladium-catalyzed Miyaura borylation of halogenated 2-methylcyclopropane precursors is widely used. Yield optimization requires strict control of temperature (e.g., 60–80°C) and anhydrous conditions to prevent boronic acid oxidation. Purity is influenced by the choice of protecting groups (e.g., pinacol ester) to avoid boroxine formation during purification .
Q. Which analytical techniques are most effective for characterizing this compound, and what are their limitations?
- NMR Spectroscopy : and NMR are critical for confirming boronic acid structure and cyclopropane geometry. However, NMR signals are broad, complicating quantification.
- MALDI-MS : Prone to dehydration/trimerization artifacts (e.g., boroxines), leading to misinterpretation of molecular ion peaks. Derivatization with diols (e.g., 2,3-butanedione) stabilizes the analyte .
- HPLC : Post-column derivatization with rhodamine-based receptors enables sensitive detection but requires pH optimization (neutral to slightly alkaline) to maintain boronic acid reactivity .
Q. How does the cyclopropane ring in this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
The strained cyclopropane ring enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the methyl group can reduce coupling efficiency with bulky aryl halides. Ligand selection (e.g., SPhos) and solvent polarity (e.g., THF/HO mixtures) are critical for balancing reactivity and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound derivatives?
Yield discrepancies often arise from unaccounted side reactions (e.g., boroxine formation or protodeboronation). Mitigation strategies include:
- In situ derivatization : Adding diols during synthesis to stabilize boronic acids as esters.
- Reaction monitoring : Using NMR or LC-MS to track intermediate stability.
- Protecting group selection : Pinacol esters reduce air sensitivity but require acidic hydrolysis, which can degrade cyclopropane rings .
Q. What strategies optimize the stability of this compound in aqueous environments for biomedical applications?
- pH control : Stability is maximized at neutral pH (6.5–7.5). Acidic conditions promote protodeboronation, while alkaline media accelerate oxidation.
- Nanocarrier encapsulation : Liposomal formulations reduce hydrolysis rates.
- Coordination with diols : Pre-complexation with saccharides (e.g., fructose) enhances aqueous stability for fluorescence-based sensing .
Q. What are the challenges in detecting this compound using MALDI-MS, and how can they be mitigated?
Q. How does the structure of this compound affect its thermal stability, and what implications does this have for material science applications?
Thermogravimetric analysis (TGA) reveals that methylcyclopropyl substituents enhance stability compared to unsubstituted analogs. Decomposition onset for this compound occurs at ~250°C, with a char yield of 18%, suggesting potential as a flame retardant. Structural modifications (e.g., electron-withdrawing groups) can further delay degradation .
Q. What role do boronic acids play in designing fluorescence-based sensors, and how is this compound utilized in such systems?
Boronic acids bind diols via reversible ester formation, enabling glucose or neurotransmitter detection. The cyclopropane moiety in this compound introduces rigidity, improving binding selectivity. For example, it has been integrated into ratiometric sensors for real-time monitoring of dopamine in live cells via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
